2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid
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Overview
Description
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid is an organic compound that features a complex structure combining a butanoic acid backbone with a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid typically involves the following steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the catalytic hydrogenation of naphthalene using nickel catalysts.
Coupling with Butanoic Acid Derivative: The tetrahydronaphthalene derivative is then coupled with a butanoic acid derivative under conditions that promote amide bond formation. This often involves the use of coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale catalytic hydrogenation reactors for the initial formation of the tetrahydronaphthalene moiety, followed by automated coupling processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the tetrahydronaphthalene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Naphthalene derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized tetrahydronaphthalene derivatives.
Scientific Research Applications
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrahydronaphthalene moiety can interact with hydrophobic pockets in proteins, while the butanoic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler compound with similar hydrophobic properties.
Butanoic Acid Derivatives: Compounds like 2-methylbutanoic acid share the butanoic acid backbone.
Uniqueness
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid is unique due to its combination of a hydrophobic tetrahydronaphthalene moiety and a polar butanoic acid group, allowing it to interact with a wide range of molecular targets and making it versatile for various applications.
Properties
IUPAC Name |
2-methyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10(16(19)20)11(2)17-15(18)14-8-7-12-5-3-4-6-13(12)9-14/h3-6,10-11,14H,7-9H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOWPJNXMCAZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1CCC2=CC=CC=C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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